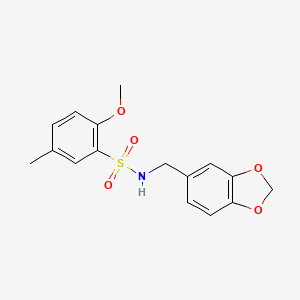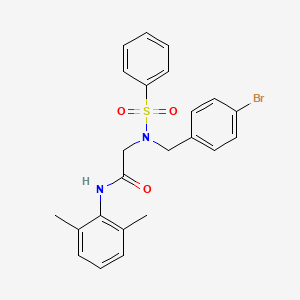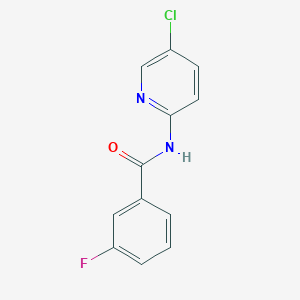
N-(2,6-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, commonly known as DMP 323, is a chemical compound with potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been extensively studied for its pharmacological properties.
作用機序
The mechanism of action of DMP 323 is not fully understood, but it is thought to involve the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many cancer cells. By inhibiting CA IX, DMP 323 may prevent the acidification of the extracellular environment, which is necessary for cancer cell survival and proliferation. Additionally, DMP 323 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects
DMP 323 has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of CA IX and HDACs, DMP 323 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels that are necessary for tumor growth). Additionally, DMP 323 has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of DMP 323 for lab experiments is its specificity for CA IX and HDACs, which makes it a useful tool for studying the role of these enzymes in cancer and other diseases. Additionally, DMP 323 has been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of DMP 323 is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on DMP 323. One area of interest is the development of more efficient synthesis methods, which could increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of DMP 323, particularly with regard to its inhibition of HDACs. Finally, there is potential for the development of DMP 323 or related compounds as therapeutic agents for cancer and other diseases, although further research is needed to determine their efficacy and safety in humans.
In conclusion, DMP 323 is a promising compound with potential therapeutic applications. Its specificity for CA IX and HDACs, as well as its anti-inflammatory and anti-angiogenic effects, make it a useful tool for studying the role of these enzymes in cancer and other diseases. Further research is needed to fully understand the mechanism of action of DMP 323 and to determine its efficacy and safety as a therapeutic agent.
合成法
The synthesis of DMP 323 involves the reaction of 2,6-dimethylaniline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pyrrolidine-2,5-dione in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form DMP 323. The overall yield of this synthesis method is approximately 60%.
科学的研究の応用
DMP 323 has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, DMP 323 has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of the disease.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-5-3-6-14(2)18(13)19-24(22,23)16-10-8-15(9-11-16)20-12-4-7-17(20)21/h3,5-6,8-11,19H,4,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULNNJABQBPZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5718122.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine](/img/structure/B5718127.png)

![5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5718143.png)
![N'-[(1-methyl-1H-pyrazol-5-yl)methylene]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5718151.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5718157.png)
![2,5-dimethyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5718165.png)

![2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5718172.png)
![2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5718180.png)
![2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5718193.png)

![N,N-dimethyl-4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B5718206.png)
